3-bromo-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-methoxybenzohydrazide
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Overview
Description
3-bromo-N’-[4-(dimethylamino)benzylidene]-4-methoxybenzohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a bromine atom, a dimethylamino group, and a methoxy group attached to a benzylidene-benzohydrazide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N’-[4-(dimethylamino)benzylidene]-4-methoxybenzohydrazide typically involves the condensation reaction between 3-bromo-4-methoxybenzohydrazide and 4-(dimethylamino)benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N’-[4-(dimethylamino)benzylidene]-4-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
3-bromo-N’-[4-(dimethylamino)benzylidene]-4-methoxybenzohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-N’-[4-(dimethylamino)benzylidene]-4-methoxybenzohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to alterations in cellular processes. For example, it may inhibit carbonic anhydrase IX, an enzyme involved in pH regulation in cancer cells, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(4-(dimethylamino)benzylidene)-3-methylaniline
- 3-bromo-N’-(4-(diethylamino)benzylidene)benzohydrazide
- 2-bromo-N’-(4-(diethylamino)benzylidene)benzohydrazide
Uniqueness
3-bromo-N’-[4-(dimethylamino)benzylidene]-4-methoxybenzohydrazide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .
Properties
Molecular Formula |
C17H18BrN3O2 |
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Molecular Weight |
376.2 g/mol |
IUPAC Name |
3-bromo-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-methoxybenzamide |
InChI |
InChI=1S/C17H18BrN3O2/c1-21(2)14-7-4-12(5-8-14)11-19-20-17(22)13-6-9-16(23-3)15(18)10-13/h4-11H,1-3H3,(H,20,22)/b19-11+ |
InChI Key |
CTOSDAOWMPSBNB-YBFXNURJSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=C(C=C2)OC)Br |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=C(C=C2)OC)Br |
Origin of Product |
United States |
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